molecular formula C10H7BrO B055355 7-Bromonaphthalen-2-ol CAS No. 116230-30-9

7-Bromonaphthalen-2-ol

Cat. No. B055355
M. Wt: 223.07 g/mol
InChI Key: VWSBGGRCEQOTNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Bromonaphthalen-2-ol derivatives often involves palladium-catalyzed cross-coupling reactions. For example, oligo(naphthalene-2,3-diyl)s can be synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the utility of palladium catalysis in forming complex naphthalene structures (Motomura et al., 2005). Furthermore, diaryl-2,3-allenyl ethers can be converted into highly functionalized 2-bromonaphthalenes through reactions with N-bromosuccinimide, showcasing the importance of the electronic effect on aryl groups for reaction selectivity (Wang et al., 2014).

Molecular Structure Analysis

The structural analysis of 7-Bromonaphthalen-2-ol derivatives reveals detailed information about their molecular configurations and interactions. For instance, the crystal structure of certain derivatives has been determined to exhibit weak C-H⋯π interactions, leading to infinite supramolecular one-dimensional ladder-like arrangements (Thanigaimani et al., 2015). These findings highlight the role of molecular structure in defining the properties and potential applications of these compounds.

Chemical Reactions and Properties

7-Bromonaphthalen-2-ol and its derivatives undergo various chemical reactions, including electrophilic cyclizations and bromination reactions. The electrophilic cyclization of diaryl-2,3-allenyl ethers, leading to 2-bromonaphthalenes, illustrates the influence of substituents on reaction outcomes (Wang et al., 2014). Bromination of dihydroxynaphthalene derivatives produces dibromo derivatives, further demonstrating the versatility of these compounds in synthetic chemistry (Cooke et al., 1960).

Scientific Research Applications

  • Photo-dissociation Studies : A study conducted by Gotkis et al. (1993) investigated the dissociation of 1-bromonaphthalene and 2-bromonaphthalene molecular ions using time-resolved photo-dissociation and photoionization mass spectrometry. This research contributes to the understanding of the behavior of bromonaphthalenes under specific conditions, such as ultraviolet wavelengths and vacuum ultraviolet environments (Gotkis et al., 1993).

  • Microbial Oxidation : Hudlický et al. (1996) explored the bio-oxidation of 1-bromo- and 2-bromonaphthalene, leading to the synthesis of new chiral synthons. These compounds are of particular interest in the context of organic chemistry and potential pharmaceutical applications (Hudlický et al., 1996).

  • Chemical Synthesis and Biological Evaluation : Sherekar et al. (2021) described the synthesis and antimicrobial evaluation of compounds derived from 4-bromonaphthalen-1-ol. This research contributes to the development of new antimicrobial agents (Sherekar et al., 2021).

  • Friedel–Crafts Acetylation : A study by Girdler et al. (1966) re-examined the Friedel–Crafts acetylation of 2-bromonaphthalene, providing insights into the reactions and ratios of products formed during this process. Such studies are crucial in the field of synthetic organic chemistry (Girdler et al., 1966).

  • Colorimetric Sensor for Cysteine Detection : Research by Shang et al. (2016) developed a colorimetric sensor using 2-bromonaphthalene-1,4-dione for detecting Cysteine. This has implications in biochemistry and medical diagnostics (Shang et al., 2016).

  • Inclusion Kinetics with ß-Cyclodextrin : A study by Turro et al. (1982) investigated the phosphorescence of 1-bromonaphthalene in solutions containing ß-cyclodextrin, providing insights into the dynamics of guest-host complexes in chemical systems (Turro et al., 1982).

Safety And Hazards

The safety data sheet for 7-Bromonaphthalen-2-ol indicates that it is a hazardous compound . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

7-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBGGRCEQOTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346657
Record name 7-Bromonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromonaphthalen-2-ol

CAS RN

116230-30-9
Record name 7-Bromonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenyl phosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL) were combined in a 1-L flask under N2 atmosphere. The mixture was cooled to 10° C. Bromine (17.6 mL, 0.342 mol) was added dropwise over 10 minutes. The cooling bath was removed and 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) was added along with 350 mL of CH3CN rinse. The resulting yellow tan mixture was heated at reflux for 3 hours. Acetonitrile was distilled off using a water aspirator over 2 hours resulting in a grayish white solid. The solid was heated to 280° C. over 30 minutes giving a black liquid. The liquid was heated to 310° C. over 20 minutes and the temperature was maintained at 310° C. for an additional 15 minutes until gas evolution ceased. The black mixture was cooled to room temperature. Chromatography yielded 34.5 g of the intermediate title compound as an off-white solid which was 87% pure by HPLC (43% yield).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
24
Citations
PA Zaikin, OT Dyan, DV Evtushok… - European Journal of …, 2017 - Wiley Online Library
… In contrast to the other naphthalenols studied, 7-bromonaphthalen-2-ol (2b) and naphthalen-1-ol reacted only slightly with F-TEDA-BF 4 . To improve the yields of the fluorinated …
AS Ubale, MA Shaikh, N Mohanta… - Advanced Synthesis …, 2023 - Wiley Online Library
… 1-benzyl-7bromonaphthalen-2-ol (1o) were subjected to continuous flow peroxidation, furnished products 2m−2o in good to excellent yields (Scheme 2). Gratifyingly, the reaction of 1-…
Number of citations: 2 onlinelibrary.wiley.com
X Fang, Y Wang - IUCrData, 2016 - scripts.iucr.org
… mg, 5 mol%) and 1-bromo-4-[(1E,3Z)-4-bromo-4-nitrobuta-1,3-dienyl]benzene (66.2 mg, 0.2 mmol) in chloroform (6 ml) was added sequentially a solution of 7-bromonaphthalen-2-ol (…
Number of citations: 1 scripts.iucr.org
D Wang, X Tong - Organic letters, 2017 - ACS Publications
… The reaction of 7-bromonaphthalen-2-ol 2d with 1a produced product 4ad only in 50% yield. The relative lower yield would arise from the reduced C2-nucleophilicity imposed by bromo-…
Number of citations: 60 pubs.acs.org
K Jia, C Liu, J Liu, KP Wang, S Chen, ZQ Hu - Journal of Molecular …, 2023 - Elsevier
… -coupling reactions of aryl alkenes or aryl boronic acids with 7,7′-dibromo-2,2′-dimethoxy-1,1′-binaphthalene (Scheme 2), which is readily prepared from 7-bromonaphthalen-2-ol …
Number of citations: 2 www.sciencedirect.com
SH Han, AK Pandey, H Lee, S Kim, D Kang… - Organic Chemistry …, 2018 - pubs.rsc.org
The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes. Herein, we describe the …
Number of citations: 21 pubs.rsc.org
L Ducry, F Diederich - Helvetica chimica acta, 1999 - Wiley Online Library
… 7-Bromonaphthalen-2-ol (15). To a mechanically stirred soln. of Ph3P (14.41 g, 54.94 mmol) in MeCN (12.5 ml), Br2 (2.82 ml, 54.94 mmol) was added dropwise at 08. …
Number of citations: 25 onlinelibrary.wiley.com
B Xiong, W Shang, W Xu, Y Liu… - Asian Journal of …, 2022 - Wiley Online Library
… On the other hand, some 2-naphthol derivatives such as 7methoxynaphthalen-2-ol (2e), 7-bromonaphthalen-2-ol (2j) and 6-hydroxy-2-naphthaldehyde (2g) were further investigated for …
Number of citations: 2 onlinelibrary.wiley.com
F Xiao, S Chen, C Li, H Huang… - Advanced Synthesis & …, 2016 - Wiley Online Library
… Besides 7-bromonaphthalen-2-ol which reacted smoothly with iodobenzene, other substrates bearing functional groups such as 2c, 2e, and 2l gave the aryl sulfides 3cc, 3ce and 3cl, …
Number of citations: 71 onlinelibrary.wiley.com
BA Jones - 2021 - ora.ox.ac.uk
This thesis describes the development of novel catalytic enantioselective reactions. Chapter 1 describes the development of transformations mediated by chiral ammonium salts. The …
Number of citations: 0 ora.ox.ac.uk

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